2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one 2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one WD2000-012547 is a selective poly(ADP-ribose)-polymerase (PARP-1) inhibitor with a pKi of 8.221.
Brand Name: Vulcanchem
CAS No.: 283172-68-9
VCID: VC0006963
InChI: InChI=1S/C17H14N2O/c20-17-13-7-4-8-14-15(13)12(9-10-18-17)16(19-14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,18,20)
SMILES: C1CNC(=O)C2=C3C1=C(NC3=CC=C2)C4=CC=CC=C4
Molecular Formula: C₁₇H₁₄N₂O
Molecular Weight: 262.3 g/mol

2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

CAS No.: 283172-68-9

Inhibitors

VCID: VC0006963

Molecular Formula: C₁₇H₁₄N₂O

Molecular Weight: 262.3 g/mol

2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one - 283172-68-9

CAS No. 283172-68-9
Product Name 2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Molecular Formula C₁₇H₁₄N₂O
Molecular Weight 262.3 g/mol
IUPAC Name 2-phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
Standard InChI InChI=1S/C17H14N2O/c20-17-13-7-4-8-14-15(13)12(9-10-18-17)16(19-14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,18,20)
Standard InChIKey CMVVSYUUFABRBC-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=C3C1=C(NC3=CC=C2)C4=CC=CC=C4
Canonical SMILES C1CNC(=O)C2=C3C1=C(NC3=CC=C2)C4=CC=CC=C4
Description WD2000-012547 is a selective poly(ADP-ribose)-polymerase (PARP-1) inhibitor with a pKi of 8.221.
Reference [1]. Fatima S, et al. Multiple receptor conformation docking, dock pose clustering and 3D QSAR studies on human poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. J Recept Signal Transduct Res. 2014 Oct;34(5):417-30.
PubChem Compound 10220882
Last Modified Nov 11 2021
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